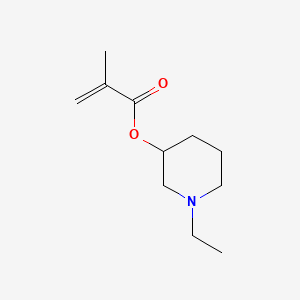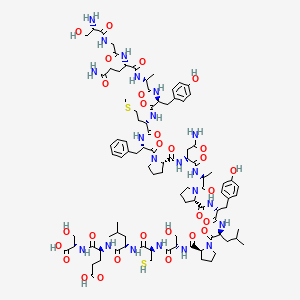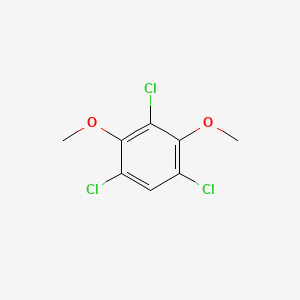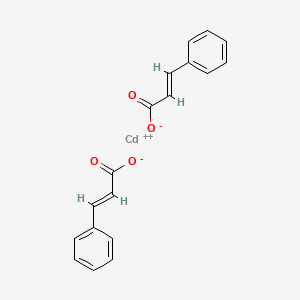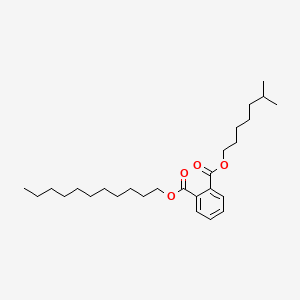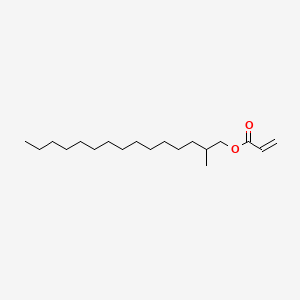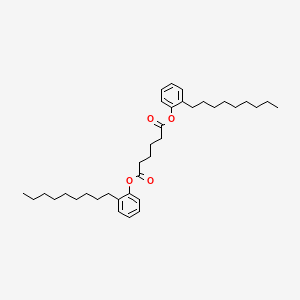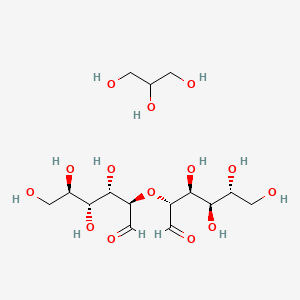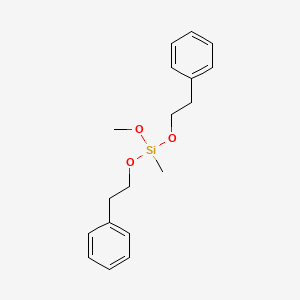
Methoxymethylbis(2-phenylethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxymethylbis(2-phenylethoxy)silane is an organosilicon compound with the chemical formula C18H24O3Si. It is characterized by the presence of a silicon atom bonded to a methoxymethyl group and two 2-phenylethoxy groups. This compound is used in various applications due to its unique chemical properties, including its ability to form strong bonds with both organic and inorganic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methoxymethylbis(2-phenylethoxy)silane can be synthesized through a series of chemical reactions involving the appropriate precursors. One common method involves the reaction of methoxymethylchlorosilane with 2-phenylethanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction is as follows:
Methoxymethylchlorosilane+2(2-phenylethanol)→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and controlled temperature and pressure conditions are common in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methoxymethylbis(2-phenylethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Catalysts such as acids or bases, with controlled humidity and temperature.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Polymeric siloxanes.
Substitution: Depending on the nucleophile used, various substituted silanes.
Applications De Recherche Scientifique
Methoxymethylbis(2-phenylethoxy)silane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Utilized in the modification of surfaces for biological assays and as a component in the preparation of bio-compatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility.
Mécanisme D'action
The mechanism of action of methoxymethylbis(2-phenylethoxy)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silicon atom can form siloxane bonds with inorganic surfaces, while the organic groups can interact with organic materials. This dual functionality makes it an effective coupling agent and surface modifier. The molecular targets and pathways involved include the formation of siloxane networks and the interaction with organic polymers .
Comparaison Avec Des Composés Similaires
Methoxymethylbis(2-phenylethoxy)silane can be compared with other silane coupling agents such as:
Trimethoxysilane: Similar in its ability to form siloxane bonds but differs in the organic groups attached to the silicon atom.
Dimethoxydiphenylsilane: Contains two phenyl groups and two methoxy groups, offering different reactivity and bonding properties.
Vinyltrimethoxysilane: Contains a vinyl group, providing different reactivity and applications in polymer chemistry.
The uniqueness of this compound lies in its specific combination of methoxymethyl and 2-phenylethoxy groups, which provide a balance of reactivity and stability for various applications .
Propriétés
Numéro CAS |
84682-38-2 |
|---|---|
Formule moléculaire |
C18H24O3Si |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
methoxy-methyl-bis(2-phenylethoxy)silane |
InChI |
InChI=1S/C18H24O3Si/c1-19-22(2,20-15-13-17-9-5-3-6-10-17)21-16-14-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 |
Clé InChI |
FVECREVWFKFVNW-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(OCCC1=CC=CC=C1)OCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


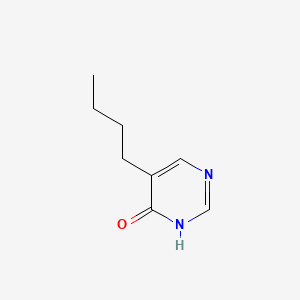
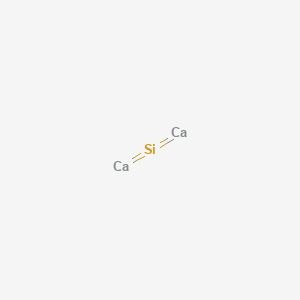

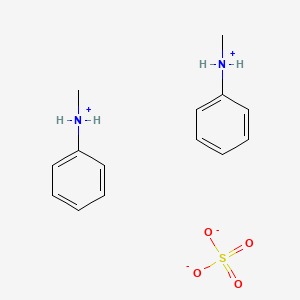
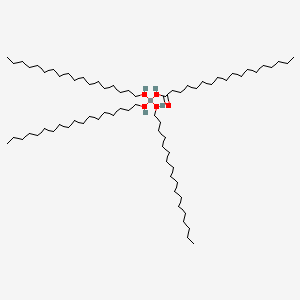
![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
